molecular formula C12H14O4 B13201843 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B13201843
M. Wt: 222.24 g/mol
InChI Key: MJHCSKFFAJBYSN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert carbonyl groups to alcohols.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on α-adrenergic receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but its diverse activities suggest multiple mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
  • 2-Propyl-1,4-benzodioxane

Uniqueness

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its specific substituents and the resulting biological activities. Compared to similar compounds, it exhibits a distinct profile of chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-propyl-2H-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-2-7-12(11(13)14)8-15-9-5-3-4-6-10(9)16-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

MJHCSKFFAJBYSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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